4-(4,6-Dichloropyridin-2-yl)morpholine
Overview
Description
4-(4,6-Dichloropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10Cl2N2O It is a heterocyclic compound that contains both a pyridine ring and a morpholine ring
Preparation Methods
The synthesis of 4-(4,6-Dichloropyridin-2-yl)morpholine typically involves the reaction of 4,6-dichloropyridine with morpholine. One common method involves heating 4,6-dichloropyridine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(4,6-Dichloropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For instance, oxidation with potassium permanganate can yield corresponding pyridine N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Scientific Research Applications
4-(4,6-Dichloropyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as inhibitors of certain enzymes and receptors.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloropyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways .
Comparison with Similar Compounds
4-(4,6-Dichloropyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(4,6-Dichloropyrimidin-2-yl)morpholine: This compound has a pyrimidine ring instead of a pyridine ring. It exhibits different reactivity and biological activity due to the presence of an additional nitrogen atom in the ring.
4-(5,6-Dichloropyridin-3-yl)carbonyl]morpholine: This compound has a carbonyl group attached to the morpholine ring, which can influence its chemical properties and applications.
Properties
IUPAC Name |
4-(4,6-dichloropyridin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAXCAUYSPNKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732638 | |
Record name | 4-(4,6-Dichloropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852333-59-6 | |
Record name | 4-(4,6-Dichloropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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